molecular formula C9H7BrN2O B6265235 2-benzyl-5-bromo-1,3,4-oxadiazole CAS No. 1369032-12-1

2-benzyl-5-bromo-1,3,4-oxadiazole

Cat. No.: B6265235
CAS No.: 1369032-12-1
M. Wt: 239.07 g/mol
InChI Key: MSNCWUCCJOJOGX-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromo-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing oxygen, nitrogen, and bromine atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-bromo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with bromine-substituted carboxylic acids under dehydrating conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions and minimize by-products.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form oxadiazole N-oxides or reduction to yield corresponding amines.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted oxadiazoles
  • Oxadiazole N-oxides
  • Amino derivatives

Scientific Research Applications

2-Benzyl-5-bromo-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Comparison with Similar Compounds

  • 2-Benzyl-5-chloro-1,3,4-oxadiazole
  • 2-Benzyl-5-fluoro-1,3,4-oxadiazole
  • 2-Benzyl-5-iodo-1,3,4-oxadiazole

Comparison: 2-Benzyl-5-bromo-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with biological targets, making it a valuable tool in drug discovery and materials science.

Properties

CAS No.

1369032-12-1

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-benzyl-5-bromo-1,3,4-oxadiazole

InChI

InChI=1S/C9H7BrN2O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MSNCWUCCJOJOGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)Br

Purity

95

Origin of Product

United States

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